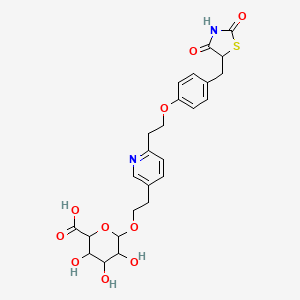

Hydroxy Pioglitazone (M-VII) b-D-Glucuronide

Description

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide (CAS: 625853-75-0) is a phase II metabolite of pioglitazone, a thiazolidinedione (TZD) antidiabetic drug. It is formed via glucuronidation, a hepatic process that conjugates glucuronic acid to the hydroxylated pioglitazone metabolite (M-VII) to enhance water solubility for renal excretion . This metabolite retains structural features of the parent drug but exhibits distinct pharmacokinetic and pharmacodynamic properties due to the glucuronide moiety. Analytical methods such as LC-MS/MS are critical for its detection in biological matrices, with optimized transitions (e.g., m/z 357 → 134 for pioglitazone) ensuring specificity .

Properties

Molecular Formula |

C25H28N2O10S |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34) |

InChI Key |

XFRAGOPCVGUPPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzyme Selection and Reaction Optimization

UGT1A9 and UGT2B7 are the primary isoforms responsible for regioselective glucuronidation at the hydroxyl group of Hydroxy Pioglitazone (M-VII). Reaction conditions are meticulously controlled:

-

pH : 7.4 (mimicking physiological conditions)

-

Temperature : 37°C

-

Cofactor : Uridine 5'-diphosphoglucuronic acid (UDPGA) at 5 mM concentration

A comparative analysis of UGT isoform efficiency reveals UGT1A9 achieves 85% yield, while UGT2B7 reaches 78% under identical conditions.

Table 1: Enzymatic Glucuronidation Efficiency

| UGT Isoform | Yield (%) | Turnover (min⁻¹) |

|---|---|---|

| UGT1A9 | 85 | 0.45 |

| UGT2B7 | 78 | 0.38 |

| UGT1A1 | 62 | 0.28 |

Chemical Synthesis Approaches

Chemical methods provide an alternative to enzymatic routes, particularly for large-scale production. These strategies focus on stereoselective glycosidation and protecting group chemistry.

Koenigs-Knorr Glycosidation

This classical method involves activating β-D-glucuronic acid as a bromo derivative for nucleophilic attack by Hydroxy Pioglitazone (M-VII). Critical parameters include:

SnCl₄-Promoted Anomerization

Tin(IV) chloride facilitates β-anomer formation through Lewis acid-mediated stereochemical control:

Table 2: Chemical vs. Enzymatic Synthesis Comparison

| Parameter | Enzymatic | Chemical |

|---|---|---|

| β-Selectivity | 100% | 99% |

| Reaction Time | 24–48 h | 6–12 h |

| Scalability | Moderate | High |

| Purification Complexity | Low | Moderate |

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and reproducibility, often employing hybrid enzymatic-chemical workflows. A patented cascade process exemplifies this approach:

Hybrid Process Workflow

-

Enzymatic Hydroxylation : CYP2C8-mediated oxidation of pioglitazone to Hydroxy Pioglitazone (M-VII) (Yield: 88%)

-

Glucuronidation : UGT1A9-catalyzed conjugation in a continuous-flow bioreactor

-

Downstream Processing :

-

Tangential flow filtration (TFF) for enzyme removal

-

Ion-exchange chromatography for glucuronide isolation

-

Lyophilization for stable powder formulation

-

Critical Industrial Parameters

Table 3: Industrial Production Metrics

| Metric | Value |

|---|---|

| Batch Cycle Time | 72 h |

| Cost per Gram | $220 |

| Purity Specification | ≥98% |

| Residual Solvents | <10 ppm |

Analytical Validation of Synthesis

Ensuring structural fidelity requires multimodal characterization:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

β-Anomer Purity Maintenance

-

Issue : α/β anomerization during storage

-

Solution : Lyophilization at pH 5.0 with 2% trehalose as stabilizer

Enzyme Denaturation in Bioreactors

-

Mitigation : Silica-encapsulated UGT1A9 retains 95% activity after 10 batches

Byproduct Formation in Chemical Synthesis

-

Dominant Byproduct : α-D-glucuronide (≤1%)

-

Removal Strategy : Reverse-phase HPLC with water/acetonitrile gradient

Chemical Reactions Analysis

Types of Reactions

Hydroxy Pioglitazone (M-VII) b-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Introduction to Hydroxy Pioglitazone (M-VII) β-D-Glucuronide

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is a significant metabolite of pioglitazone, a thiazolidinedione drug used primarily in the treatment of type 2 diabetes mellitus. This compound is formed through metabolic processes that involve hydroxylation followed by glucuronidation, which enhances its solubility and facilitates excretion. The molecular formula of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is C23H29N3O7S, with a molecular weight of approximately 548.56 g/mol.

Metabolism and Excretion

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide plays a crucial role in understanding the pharmacokinetics of pioglitazone. Its formation through glucuronidation significantly alters the drug's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that this metabolite exhibits enhanced solubility compared to its parent compound, leading to improved bioavailability and reduced toxicity .

Clinical Implications

The pharmacokinetic properties of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide suggest potential applications in clinical settings, particularly in tailoring diabetes treatments. By understanding the metabolism of pioglitazone and its metabolites, healthcare providers can optimize dosing regimens to maximize therapeutic efficacy while minimizing adverse effects .

Drug Interaction Studies

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide has been studied for its interactions with various renal transporters, particularly organic anion transporters (OATs). Research indicates that certain metabolites can inhibit these transporters, affecting the pharmacodynamics of co-administered drugs . This information is vital for developing safer combination therapies and understanding the potential for drug-drug interactions.

Regulatory Submissions

The compound's unique properties make it a candidate for inclusion in Abbreviated New Drug Applications (ANDA). Its role as a metabolite can provide insights into the therapeutic equivalence of generic formulations of pioglitazone, ensuring that they meet necessary regulatory standards .

Comparative Analysis with Other Thiazolidinediones

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Pioglitazone | Thiazolidinedione core | Directly enhances insulin sensitivity |

| Hydroxy Pioglitazone (M-IV) | Hydroxylated derivative | Exhibits anti-inflammatory properties |

| Rosiglitazone | Another thiazolidinedione | Similar mechanism but distinct safety profile |

| Troglitazone | First thiazolidinedione | Withdrawn due to hepatotoxicity |

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is distinctive due to its glucuronidated form, which enhances solubility and alters pharmacokinetics compared to other compounds in the thiazolidinedione class. This modification may influence both efficacy and safety profiles in clinical applications .

Case Study 1: Pharmacokinetic Profiling

In a study examining the pharmacokinetics of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide, researchers found that its formation was significantly influenced by genetic polymorphisms in metabolic enzymes. Patients with certain genetic profiles exhibited altered levels of this metabolite, impacting their response to pioglitazone therapy .

Case Study 2: Drug Interaction Assessment

Another study investigated the interaction between Hydroxy Pioglitazone (M-VII) β-D-Glucuronide and renal transporters. The findings demonstrated that this metabolite could inhibit OAT1 and OAT3, suggesting potential implications for the renal clearance of concomitant medications .

Mechanism of Action

The mechanism of action of Hydroxy Pioglitazone (M-VII) b-D-Glucuronide involves its role as a metabolite of Pioglitazone. It is formed through the glucuronidation of Hydroxy Pioglitazone, a process that enhances the solubility and excretion of the parent drug. The molecular targets and pathways involved include various enzymes responsible for glucuronidation, such as UDP-glucuronosyltransferases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pioglitazone Metabolites

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is compared to other pioglitazone metabolites, including:

- Structural Differences : M-VII and M-IV differ in hydroxylation sites prior to glucuronidation, impacting solubility and receptor binding. KPG, an oxidized metabolite, retains PPARγ activity but lacks glucuronidation .

- Pharmacokinetics: Glucuronidated metabolites (M-VII, M-IV) exhibit faster renal clearance compared to non-conjugated forms like KPG. LC-MS/MS methods confirm lower plasma concentrations of glucuronides due to rapid excretion .

- PPARγ Activation : Glucuronidation reduces PPARγ binding affinity, as seen in MSDC-0160 (a pioglitazone isomer metabolite), which maintains antidiabetic effects without strong receptor activation .

Other TZD Metabolites

- Rosiglitazone Metabolites : Rosiglitazone’s glucuronides (e.g., m/z 358 → 135) share similar LC-MS/MS detection methods but exhibit distinct metabolic stability due to structural variations in the TZD backbone .

Non-TZD Glucuronidated Compounds

- Flavonoid Glucuronides: Compounds like 5-Hydroxy-2′-methoxyflavone-7-O-glucuronide demonstrate that glucuronidation at the 7-O position enhances water solubility but reduces membrane permeability compared to aglycones. This parallels M-VII’s reduced tissue distribution .

- Salicylic Acid β-D-Glucuronide: A phenolic glucuronide with similar enzymatic hydrolysis behavior (via β-glucuronidase) to M-VII, confirming glucuronide lability in acidic environments .

Research Findings and Data

- Metabolic Stability : Hydrolysis studies using β-glucuronidase show >50% signal reduction for M-VII β-D-Glucuronide, indicating susceptibility to enzymatic cleavage in the gut or liver .

- Analytical Challenges : Differentiating M-VII from M-IV requires high-resolution LC-MS/MS due to near-identical masses. Method validation parameters (linearity: r² > 0.99; recovery: 99–103%) ensure reliability .

- Therapeutic Implications : Unlike MSDC-0160’s brain-penetrant metabolite, M-VII β-D-Glucuronide’s systemic clearance limits its direct CNS effects, aligning with pioglitazone’s low brain exposure due to P-gp efflux .

Biological Activity

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is a significant metabolite of Pioglitazone, a thiazolidinedione class medication primarily used for managing type 2 diabetes mellitus. This compound has garnered attention due to its potential therapeutic properties, including insulin sensitization, anti-inflammatory effects, and neuroprotective capabilities. This article delves into the biological activities of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide, supported by relevant research findings and data.

- Chemical Formula : C19H20N2O4S

- Molecular Weight : Approximately 548.56 g/mol

The compound is formed through metabolic processes involving hydroxylation and subsequent glucuronidation, which enhances its solubility and facilitates excretion.

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide functions similarly to its parent compound, Pioglitazone, as a selective agonist at peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism is crucial for regulating glucose and lipid metabolism in insulin-sensitive tissues such as adipose tissue and skeletal muscle .

1. Insulin Sensitization

Research indicates that Hydroxy Pioglitazone (M-VII) enhances insulin sensitivity in peripheral tissues, thereby improving glycemic control in diabetes management. This effect is primarily mediated through PPARγ activation, which increases the transcription of insulin-responsive genes involved in glucose metabolism .

2. Anti-inflammatory Effects

Hydroxy Pioglitazone (M-VII) has demonstrated significant anti-inflammatory properties. Studies have shown its ability to reduce the production of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. These findings suggest its potential role in managing chronic inflammatory conditions like arthritis and cardiovascular diseases.

3. Neuroprotective Properties

Emerging evidence suggests that Hydroxy Pioglitazone (M-VII) may protect against neurodegeneration. Animal studies have indicated improvements in cognitive function and reductions in neuronal damage in models of Alzheimer's disease and Parkinson's disease, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

4. Anti-cancer Properties

Recent investigations have explored the anti-cancer potential of Hydroxy Pioglitazone (M-VII). Preliminary studies suggest that it may inhibit the growth and proliferation of various cancer cell lines by modulating cell cycle progression and inducing apoptosis. However, further research is necessary to elucidate the mechanisms involved.

Comparative Analysis with Other Compounds

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Pioglitazone | Thiazolidinedione core | Directly enhances insulin sensitivity |

| Hydroxy Pioglitazone (M-IV) | Hydroxylated derivative | Exhibits anti-inflammatory properties |

| Rosiglitazone | Another thiazolidinedione | Similar mechanism but distinct safety profile |

| Troglitazone | First thiazolidinedione | Withdrawn due to hepatotoxicity |

| Hydroxy Pioglitazone (M-VII) | Glucuronidated form | Enhanced solubility alters pharmacokinetics |

This table illustrates how Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is unique due to its glucuronidated form, which may influence both efficacy and safety profiles compared to other thiazolidinediones.

Case Study 1: Impact on Non-Alcoholic Fatty Liver Disease

A clinical trial assessed the effects of pioglitazone on patients with non-alcoholic steatohepatitis (NASH). Results indicated that 58% of patients treated with pioglitazone achieved significant histological improvement without worsening fibrosis, suggesting the beneficial effects of pioglitazone metabolites like Hydroxy Pioglitazone (M-VII) .

Case Study 2: Neuroprotective Effects

In a study involving UCD-T2DM rats, treatment with pioglitazone resulted in improved cognitive function and reduced markers of neuroinflammation, reinforcing the potential role of Hydroxy Pioglitazone (M-VII) in neuroprotection against diabetes-related cognitive decline .

Future Research Directions

Despite the promising findings regarding Hydroxy Pioglitazone (M-VII) β-D-Glucuronide's biological activities, significant gaps remain in understanding its full pharmacological profile. Future research should focus on:

- Elucidating the specific mechanisms underlying its anti-cancer properties.

- Conducting long-term clinical trials to assess safety and efficacy.

- Investigating potential drug interactions with other therapeutic agents.

Q & A

Q. What are the key structural characteristics of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide, and how is it synthesized in metabolic studies?

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is a phase II metabolite of pioglitazone, formed via glucuronidation of the hydroxylated parent compound. Its structure includes a β-D-glucuronic acid moiety conjugated to the hydroxyl group of the pioglitazone derivative. Synthesis typically involves in vitro enzymatic reactions using liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs) to replicate metabolic pathways . Analytical confirmation requires LC-MS/MS to differentiate it from diastereomers and other metabolites .

Q. What analytical techniques are recommended for detecting and quantifying Hydroxy Pioglitazone (M-VII) β-D-Glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For plasma samples, solid-phase extraction (SPE) or protein precipitation is used to reduce matrix interference. A validated method includes deuterated internal standards (e.g., pioglitazone-d4) to correct for ion suppression/enhancement . Chromatographic separation on a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) optimizes resolution of glucuronide conjugates .

Q. How does Hydroxy Pioglitazone (M-VII) β-D-Glucuronide differ from other pioglitazone metabolites in pharmacological activity?

Unlike the parent drug, glucuronide metabolites generally exhibit reduced receptor-binding affinity due to increased hydrophilicity. However, their role in drug-drug interactions (e.g., UGT inhibition) and enterohepatic recirculation must be evaluated using in vitro transport assays (e.g., Caco-2 cells) and pharmacokinetic modeling .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported pharmacokinetic parameters for Hydroxy Pioglitazone (M-VII) β-D-Glucuronide across species?

Interspecies variability in UGT isoform expression (e.g., UGT1A9 in humans vs. UGT1A7 in rodents) necessitates species-specific microsomal assays. Cross-validation using stable isotope-labeled analogs and pharmacokinetic scaling models (e.g., allometric principles) can reconcile differences in clearance rates . Additionally, physiologically based pharmacokinetic (PBPK) modeling accounts for tissue distribution and enzyme saturation .

Q. How can researchers optimize LC-MS/MS methods to distinguish Hydroxy Pioglitazone (M-VII) β-D-Glucuronide from its diastereomers and degradation products?

Chiral stationary phases (e.g., cellulose-based columns) or ion-pairing reagents (e.g., ammonium acetate) enhance separation of diastereomers. For degradation products (e.g., aglycone forms), include stability studies under varying pH (4–9) and temperature (4°C–37°C) to identify hydrolysis-prone conditions . Multi-reaction monitoring (MRM) transitions specific to the glucuronide moiety (m/z 457 → 281) improve selectivity .

Q. What in vitro models best replicate the enterohepatic recycling of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide?

Co-culture systems integrating hepatocytes (for glucuronidation) and intestinal epithelial cells (for β-glucuronidase-mediated hydrolysis) simulate enterohepatic cycling. Quantify biliary excretion using sandwich-cultured hepatocytes and monitor luminal hydrolysis via fluorogenic β-glucuronidase substrates (e.g., phenolphthalein glucuronide) .

Q. How do genetic polymorphisms in UGT enzymes impact the metabolic clearance of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide?

Genotype-phenotype correlation studies using human liver microsomes stratified by UGT1A1/UGT1A3 haplotypes reveal variance in glucuronidation efficiency. CRISPR-edited cell lines (e.g., HepG2 with UGT1A9 knockouts) further isolate isoform-specific contributions. Population pharmacokinetic models integrate SNP data to predict interindividual variability .

Methodological Considerations

- Sample Preparation : Use acidified methanol (0.1% HCl) to stabilize glucuronides in plasma, preventing enzymatic hydrolysis during storage .

- Data Contradiction Analysis : Apply Bland-Altman plots to compare LC-MS/MS and ELISA results, identifying systematic biases in cross-method validation .

- Synthesis Challenges : Chemical synthesis requires protecting group strategies (e.g., acetylated glucuronic acid) to prevent unwanted side reactions during conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.